molecular formula C11H13F B1391928 5-(3-Fluorophenyl)-1-pentene CAS No. 1143461-53-3

5-(3-Fluorophenyl)-1-pentene

Cat. No.: B1391928
CAS No.: 1143461-53-3
M. Wt: 164.22 g/mol
InChI Key: HADHIHILTWJGOP-UHFFFAOYSA-N
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Description

5-(3-Fluorophenyl)-1-pentene is an organic compound characterized by a fluorophenyl group attached to a pentene chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Fluorophenyl)-1-pentene typically involves the following steps:

  • Halogenation: The starting material, 3-fluorobenzene, undergoes halogenation to introduce a halogen atom at the desired position.

  • Alkylation: The halogenated compound is then subjected to alkylation to form the pentene chain.

  • Purification: The final product is purified through distillation or chromatography to achieve the desired purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and large-scale distillation units to ensure efficient and cost-effective manufacturing.

Chemical Reactions Analysis

Types of Reactions: 5-(3-Fluorophenyl)-1-pentene can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.

  • Reduction: Reduction reactions can convert the compound into its corresponding saturated hydrocarbon.

  • Substitution: Substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation: Products include 5-(3-Fluorophenyl)-1-pentanol, 5-(3-Fluorophenyl)-1-pentanone, and 5-(3-Fluorophenyl)-1-pentanoic acid.

  • Reduction: The major product is 5-(3-Fluorophenyl)-1-pentane.

  • Substitution: The products vary based on the substituting group introduced.

Scientific Research Applications

5-(3-Fluorophenyl)-1-pentene has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis and is used to create more complex molecules.

  • Biology: The compound can be used in the study of biological systems and interactions with biomolecules.

  • Industry: It is used in the production of various chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 5-(3-Fluorophenyl)-1-pentene exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include metabolic pathways, signaling cascades, and gene expression modulation.

Comparison with Similar Compounds

5-(3-Fluorophenyl)-1-pentene is unique due to its specific structure and properties. Similar compounds include:

  • 5-(2-Fluorophenyl)-1-pentene: Similar structure but with a different position of the fluorine atom.

  • 5-(3-Fluorophenyl)-1-hexene: Similar fluorophenyl group but with a longer alkene chain.

  • 5-(3-Fluorophenyl)-1-pentanol: Similar structure but with an alcohol functional group instead of the alkene.

Properties

IUPAC Name

1-fluoro-3-pent-4-enylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F/c1-2-3-4-6-10-7-5-8-11(12)9-10/h2,5,7-9H,1,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HADHIHILTWJGOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCC1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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